

An In-depth Technical Guide to Methyl 2-(cyclopropylamino)acetate

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Compound of Interest

Compound Name: Methyl 2-(cyclopropylamino)acetate

CAS No.: 62813-05-2

Cat. No.: B1288741

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the transformative impact of unique molecular scaffolds in modern drug discovery. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs).[1][2] This guide focuses on a key building block incorporating this valuable moiety: **Methyl 2-(cyclopropylamino)acetate**. Its strategic combination of a cyclopropylamine and a methyl ester functional group makes it a versatile intermediate in the synthesis of complex molecular architectures. This document aims to provide a comprehensive technical resource, elucidating the properties, synthesis, and applications of this compound to empower researchers in their quest for novel therapeutics.

Compound Identification and Properties

Chemical Identity:

- Systematic Name: **Methyl 2-(cyclopropylamino)acetate**
- Synonyms: Methyl (cyclopropylamino)acetate
- CAS Number: 62813-05-2[3]
- Molecular Formula: C₆H₁₁NO₂[3]
- Molecular Weight: 129.16 g/mol [3]
- Chemical Structure:

Physicochemical Properties:

While comprehensive experimental data for all physical properties are not readily available in the public domain, the following table summarizes the known and predicted characteristics of **Methyl 2-(cyclopropylamino)acetate**.

Property	Value	Source
Physical Form	Liquid	[3]
Boiling Point	Predicted: 160-180 °C	(Predicted based on structurally similar compounds)
Density	Predicted: ~1.0 g/cm ³	(Predicted based on structurally similar compounds)
Solubility	Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.	(General solubility for similar esters and amines)

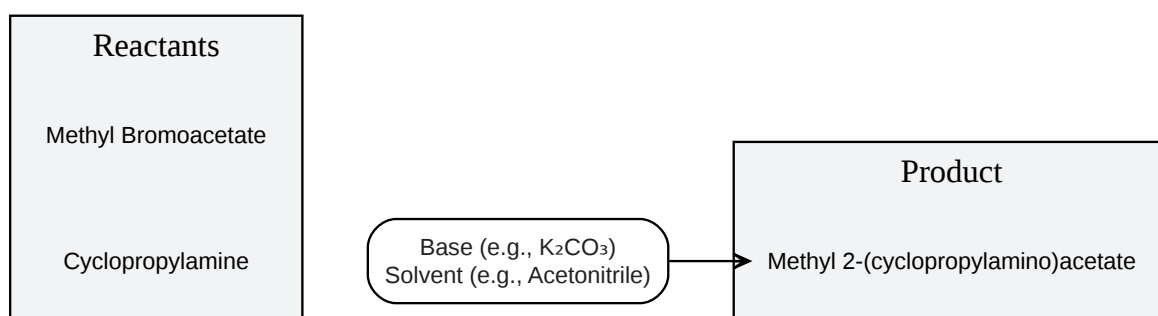
Synthesis of Methyl 2-(cyclopropylamino)acetate

The synthesis of **Methyl 2-(cyclopropylamino)acetate** can be approached through several strategic disconnections. The most common and practical laboratory-scale synthesis involves the N-alkylation of cyclopropylamine with a suitable two-carbon electrophile, typically a methyl haloacetate.

N-Alkylation of Cyclopropylamine with Methyl Bromoacetate

This method is a straightforward and widely applicable approach for the synthesis of secondary amines. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of the methyl bromoacetate, displacing the bromide ion.

Reaction Scheme:



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A typical N-alkylation reaction workflow.

Detailed Experimental Protocol:

Materials:

- Cyclopropylamine
- Methyl bromoacetate
- Potassium carbonate (K₂CO₃), anhydrous
- Acetonitrile (CH₃CN), anhydrous
- Diethyl ether (Et₂O)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Instrumentation:

- Round-bottom flask equipped with a magnetic stir bar and reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 equivalents) and anhydrous acetonitrile.
- **Addition of Reactants:** To the stirred suspension, add cyclopropylamine (1.2 equivalents). Subsequently, add methyl bromoacetate (1.0 equivalent) dropwise at room temperature.
 - **Scientist's Note:** The use of an excess of the amine can favor mono-alkylation and help to consume the alkyl halide, but this can make purification more challenging. Using a base like potassium carbonate is a common strategy to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing it to remain nucleophilic.
- **Reaction:** Heat the reaction mixture to reflux (approximately $82\text{ }^\circ\text{C}$ for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

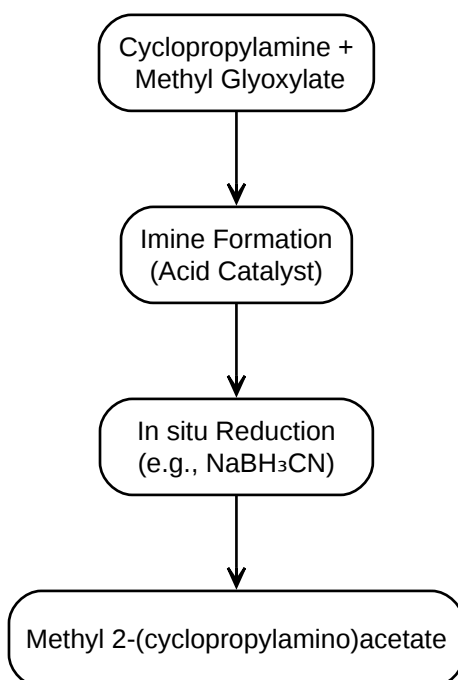
- Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. d. Wash the organic layer with brine to remove any residual water-soluble components. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **Methyl 2-(cyclopropylamino)acetate** can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a liquid.

Alternative Synthetic Routes

While N-alkylation is a common method, other synthetic strategies can be employed, particularly for process development and scale-up where cost and efficiency are paramount.

- Reductive Amination: This powerful transformation involves the reaction of cyclopropylamine with a two-carbon carbonyl compound, such as methyl glyoxylate, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.^[4] This one-pot procedure can be highly efficient and avoids the use of alkyl halides.

Reductive Amination Workflow:



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A simplified workflow for reductive amination.

Applications in Drug Development

The true value of **Methyl 2-(cyclopropylamino)acetate** lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopropylamine moiety is a well-established pharmacophore that can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate.[2]

While specific, publicly disclosed examples of blockbuster drugs synthesized directly from **Methyl 2-(cyclopropylamino)acetate** are not readily available, its structural motif is present in numerous patented compounds and clinical candidates. Its utility can be inferred from the synthesis of analogous structures and its commercial availability as a building block for organic synthesis.[5]

Hypothetical Application in the Synthesis of a Kinase Inhibitor:

Many kinase inhibitors feature a substituted amine that interacts with the hinge region of the kinase domain. The cyclopropyl group can provide a degree of conformational constraint and favorable hydrophobic interactions. A plausible synthetic route could involve the amidation of the ester group of **Methyl 2-(cyclopropylamino)acetate** with a heterocyclic amine, followed by further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 2-(cyclopropylamino)acetate**.

Hazard Identification:[3]

- H227: Combustible liquid
- H302: Harmful if swallowed
- H312: Harmful in contact with skin

- H315: Causes skin irritation
- H318: Causes serious eye damage
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

Precautionary Measures:[\[3\]](#)

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

Methyl 2-(cyclopropylamino)acetate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Methyl 2-(cyclopropylamino)acetate is a valuable and versatile building block in the arsenal of the modern medicinal and synthetic organic chemist. Its straightforward synthesis and the desirable properties imparted by the cyclopropylamine moiety make it an attractive starting material for the construction of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for its effective utilization in the pursuit of new therapeutic agents.

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